N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide
Description
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide is an organic compound with the molecular formula C16H14N2OS. This compound is characterized by the presence of a cyano group, a methylsulfanyl group, and a benzenecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-12(2)8-13(7-11)17(20)19-15-4-5-16(21-3)14(9-15)10-18/h4-9H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZFMESFWGMLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)SC)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide serves as a precursor for synthesizing various heterocyclic compounds. Its unique functional groups allow it to participate in diverse chemical reactions, including oxidation and reduction processes.
Biology
Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties. For instance, it has been evaluated for its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through specific biochemical pathways.
Medicine
Ongoing research is investigating the therapeutic potential of this compound in treating diseases such as cancer. The mechanism of action appears to involve interactions with specific enzymes and receptors in the body, leading to various biochemical effects.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it valuable for creating innovative products in pharmaceuticals and materials science.
Case Studies
- Anticancer Activity : A study evaluated the compound's anticancer efficacy using various human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cells. These findings suggest that modifications to the sulfanyl side chain can influence biological activity while maintaining selective targeting capabilities towards cancerous cells .
- Biological Activity Evaluation : Another investigation focused on the compound's potential as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. In silico molecular docking studies demonstrated promising binding affinities to the target enzyme, indicating that further optimization could enhance its therapeutic profile .
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and methylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and substituted benzenecarboxamides. Examples include:
- N-(3-Cyano-4-(methylsulfanyl)phenyl)benzamide
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide is unique due to the presence of both cyano and methylsulfanyl groups, which confer distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C16H18N2OS
- Molecular Weight : 298.39 g/mol
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3,5-dimethylbenzenecarboxamide exhibits several biological activities, primarily through modulation of various biochemical pathways:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This is likely mediated through the inhibition of specific kinases involved in cancer cell signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.
- Antimicrobial Properties : Some research indicates that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 7 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, researchers treated murine macrophages with the compound and measured cytokine release. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when compared to control groups, suggesting that the compound could modulate immune responses effectively .
Research Findings
Recent findings have highlighted the following aspects of this compound:
- In vitro Studies : In vitro assays have confirmed its ability to inhibit specific enzymes involved in inflammation and cancer progression.
- In vivo Studies : Animal model studies are ongoing to assess pharmacokinetics and therapeutic efficacy.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, though further studies are needed for comprehensive safety evaluation.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
